Cas no 702709-77-1 (4-(4-Fluorophenyl)-1,3-dimethyl-1h-pyrazol-5-amine)

4-(4-Fluorophenyl)-1,3-dimethyl-1h-pyrazol-5-amine structure
702709-77-1 structure
Product Name:4-(4-Fluorophenyl)-1,3-dimethyl-1h-pyrazol-5-amine
N.o CAS:702709-77-1
MF:C11H12FN3
MW:205.231485366821
CID:5778999
PubChem ID:23084651
Update Time:2025-06-07

4-(4-Fluorophenyl)-1,3-dimethyl-1h-pyrazol-5-amine Propriedades químicas e físicas

Nomes e Identificadores

    • CS-0307212
    • SCHEMBL1719539
    • 5-amino-4-(4-fluorophenyl)-1,3-dimethylpyrazole
    • 702709-77-1
    • DXBQDNTXXKSCMW-UHFFFAOYSA-N
    • 4-(4-fluorophenyl)-1,3-dimethyl-1h-pyrazol-5-amine
    • EN300-1148265
    • 1H-Pyrazol-5-amine, 4-(4-fluorophenyl)-1,3-dimethyl-
    • 4-(4-Fluorophenyl)-1,3-dimethyl-1h-pyrazol-5-amine
    • Inchi: 1S/C11H12FN3/c1-7-10(11(13)15(2)14-7)8-3-5-9(12)6-4-8/h3-6H,13H2,1-2H3
    • Chave InChI: DXBQDNTXXKSCMW-UHFFFAOYSA-N
    • SMILES: FC1C=CC(=CC=1)C1C(C)=NN(C)C=1N

Propriedades Computadas

  • Massa Exacta: 205.10152556g/mol
  • Massa monoisotópica: 205.10152556g/mol
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 1
  • Contagem de aceitadores de ligações de hidrogénio: 3
  • Contagem de Átomos Pesados: 15
  • Contagem de Ligações Rotativas: 1
  • Complexidade: 216
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 0
  • Contagem de Estereocentros Átomos Indefinidos: 0
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • XLogP3: 2
  • Superfície polar topológica: 43.8Ų

Propriedades Experimentais

  • Densidade: 1.23±0.1 g/cm3(Predicted)
  • Ponto de ebulição: 324.1±42.0 °C(Predicted)
  • pka: 4.07±0.10(Predicted)

4-(4-Fluorophenyl)-1,3-dimethyl-1h-pyrazol-5-amine Preçomais >>

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